Product packaging for 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one(Cat. No.:)

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13457566
M. Wt: 175.23 g/mol
InChI Key: NHGHZORDXUTYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The tetrahydroquinoline core is a common motif in numerous pharmacologically active compounds and natural products, with documented activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The 2-one (or oxo) variant of this scaffold is of significant interest in drug discovery and organic synthesis. The specific introduction of an ethyl substituent at the 5-position, as in this compound, is a common structural modification aimed at exploring and optimizing the structure-activity relationships (SAR) of potential drug candidates . Such alkyl substitutions can profoundly influence the molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets. This makes this compound a valuable intermediate or building block for researchers, particularly in the synthesis of more complex molecules and for use in domino or cascade reactions that efficiently construct polycyclic systems . While the exact mechanism of action for this specific analog is dependent on the final target structure it is incorporated into, tetrahydroquinolin-2-one derivatives have been investigated as key components in compounds acting as progesterone antagonists , kinase inhibitors , and inhibitors of enzymes like gluconate 2-dehydrogenase . Researchers utilize this scaffold extensively due to its versatility and proven track record in yielding biologically active molecules. This product is intended for research applications in drug discovery and development, medicinal chemistry, and organic synthesis as a key synthetic intermediate or a template for structural diversification. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B13457566 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-ethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H13NO/c1-2-8-4-3-5-10-9(8)6-7-11(13)12-10/h3-5H,2,6-7H2,1H3,(H,12,13)

InChI Key

NHGHZORDXUTYGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC(=O)NC2=CC=C1

Origin of Product

United States

Theoretical and Computational Investigations of 5 Ethyl 1,2,3,4 Tetrahydroquinolin 2 One and Analogues

Quantum Chemical Studies and Molecular Orbital Theory Applications

Quantum chemical studies, particularly those employing molecular orbital theory, have been instrumental in elucidating the electronic properties of quinoline (B57606) derivatives. These studies help in understanding the intrinsic characteristics of molecules that govern their chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the electronic structure of organic molecules, including analogues of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one. A study on a series of synthesized quinoline derivatives utilized DFT calculations at the B3LYP/6–31 G′(d,p) level to investigate their electronic properties. nih.gov This level of theory provides a reliable balance between computational cost and accuracy for molecules of this size.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more easily excited and can readily participate in chemical reactions. nih.gov

In a computational investigation of various quinoline derivatives, the HOMO-LUMO energy gaps were calculated to predict their reactivity. Molecules with smaller energy gaps are generally considered more reactive. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Quinoline Analogues

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Analogue 1 -5.78 -1.89 3.89
Analogue 2 -6.01 -2.15 3.86
Analogue 3 -5.99 -2.01 3.98

Data is hypothetical and for illustrative purposes based on findings for quinoline derivatives.

Global reactivity descriptors such as chemical potential (μ), electrophilicity (ω), and chemical hardness (η) can be derived from the HOMO and LUMO energies. These parameters provide quantitative measures of a molecule's reactivity and stability. nih.gov

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ) indicates the escaping tendency of an electron from an equilibrium system.

Electrophilicity (ω) quantifies the ability of a species to accept electrons.

These properties are crucial for understanding the chemical behavior of quinoline derivatives. nih.gov A recent study on a range of quinoline derivatives calculated these parameters to provide insights into their reactivity profiles. nih.gov

Table 2: Global Reactivity Descriptors for Selected Quinoline Analogues

Compound Chemical Hardness (η) Chemical Potential (μ) Electrophilicity (ω)
Analogue 1 1.945 -3.835 3.77
Analogue 2 1.93 -4.08 4.31
Analogue 3 1.99 -4.00 4.02

Data is hypothetical and for illustrative purposes based on findings for quinoline derivatives.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies on quinoline derivatives also extend to understanding their reaction mechanisms. For instance, a combined experimental and computational study on the synthesis of 3-arylquinolin-2-ones from acrylic amides involved a highly regioselective 1,2-aryl migration. acs.org Computational analysis in such studies helps to elucidate the transition states and energy barriers of the reaction pathways, providing a rationale for the observed selectivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a quinolin-2-one derivative, might interact with a biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand the binding mechanisms of potential drug candidates with their protein targets.

In a study focused on developing novel anti-lung cancer agents, a series of substituted quinolin-2-one derivatives were synthesized and evaluated. nih.gov Molecular docking simulations were performed to predict their binding affinity and interaction with the target protein. One of the synthesized compounds, VII a , exhibited a high MolDock score of -132.78, indicating strong binding affinity compared to the standard drug imatinib (B729) (-114.37). nih.gov

Another study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy, also utilized molecular docking to guide the design of new compounds. mdpi.com The docking results for newly designed derivatives showed higher scores than the template molecule, suggesting potentially improved inhibitory activity. mdpi.com For example, the designed compounds D1 and D4 showed better predicted activity than the reference compound. mdpi.com

Table 3: Molecular Docking Scores of Substituted Quinolin-2-one Analogues Against a Cancer Target

Compound MolDock Score
VII a -132.78
Imatinib (Standard) -114.37
4-anilinoquinazoline (Active Ligand) -126.71

Source: A study on substituted quinolin-2-one derivatives as possible anti-lung cancer agents. nih.gov

These computational approaches are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules. In the context of drug design and molecular biology, MD simulations are crucial for evaluating the stability of a ligand, such as this compound or its analogues, when bound to a biological target like a protein. nih.gov The primary goal of these simulations is to predict and understand the time-dependent behavior of a molecular system, providing detailed insights into the conformational changes and intermolecular interactions that govern the binding process.

The process involves generating a three-dimensional model of the protein-ligand complex and simulating its behavior under defined physiological conditions over a period of time. By analyzing the trajectory of the ligand within the binding pocket, researchers can assess the stability of its binding pose. nih.gov A stable binding mode is typically characterized by minimal positional deviation, persistent key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and low root-mean-square fluctuation (RMSF) values for the ligand's atoms. Studies have shown that MD simulations can accurately confirm the stability of experimentally determined binding poses. nih.gov For instance, systematic analyses have demonstrated that while native binding poses remain stable during simulations, a significant percentage of incorrect or "decoy" poses can be identified and discarded due to their instability. nih.gov

These simulations provide a deeper understanding of the dynamic nature of drug-receptor interactions, moving beyond the static "lock and key" model to an adaptive one that accounts for the flexibility of both the ligand and the protein. This information is invaluable for structure-based drug design, helping to refine potential drug candidates by predicting their binding affinity and residence time at the target receptor.

In silico Prediction of Molecular Behavior

In silico methods encompass a range of computational techniques used to model and predict the behavior of molecules. For compounds like this compound and its derivatives, these predictions are fundamental to understanding their chemical reactivity, electronic structure, and potential as functional materials. Density Functional Theory (DFT) is a prominent quantum mechanical modeling method employed for these predictions. nih.gov

DFT calculations allow for the determination of various molecular properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for predicting how a molecule will interact with other molecules and biological targets. nih.gov

Reactivity Descriptors: Global reactivity parameters, derived from HOMO and LUMO energies, can quantify aspects of a molecule's behavior, such as its hardness, softness, and electrophilicity. nih.gov

These computational approaches are not limited to isolated molecules. Advanced techniques can simulate the effects of a crystalline environment on molecular behavior. Such simulations have shown that intermolecular interactions within a crystal lattice can significantly polarize the molecule, altering its properties compared to the gas phase. nih.gov This is particularly important for predicting the solid-state behavior of materials, including their optical properties.

Exploration of Photophysical Properties

The photophysical properties of organic molecules, which describe their interaction with light, are central to their application in optics and photonics. Research into the tetrahydroquinoline core and its derivatives has revealed interesting characteristics, including fluorescence and nonlinear optical activity. nih.govresearchgate.net The specific arrangement of electron-donating and electron-withdrawing groups on the molecular scaffold can be tailored to tune these properties, making them promising candidates for various applications.

Linear and Nonlinear Optical Properties of Tetrahydroquinolin-4-one Derivatives

The optical properties of materials can be described as either linear or nonlinear, based on their response to the intensity of incident light. In linear optics, properties like the refractive index and absorption coefficient are independent of light intensity. In nonlinear optics (NLO), these properties change with the intensity of the light, leading to phenomena like frequency doubling and third-harmonic generation.

Computational studies on quinolinone and dihydroquinolinone derivatives have been performed to calculate their NLO properties. nih.govrsc.org Using DFT methods, researchers can compute the linear polarizability (α) and the second-order hyperpolarizability (γ), which are microscopic measures of a molecule's NLO response. These calculations often employ advanced models that account for the polarization effect of the crystalline environment, which can significantly enhance the NLO response compared to that of an isolated molecule. nih.gov The third-order nonlinear susceptibility (χ(3)), a macroscopic measure of NLO activity, can be estimated from these molecular parameters, indicating the material's potential for use in NLO devices. nih.govnih.gov

Table 1: Calculated Nonlinear Optical Properties of a Quinolinone Derivative (QBCP) Data sourced from theoretical calculations using the CAM-B3LYP/6-311++G(d,p) model. nih.gov

PropertyStatic ValueDynamic Value (at 1064 nm)
Linear Polarizability (α)5.28 x 10⁻²³ esu5.42 x 10⁻²³ esu
Second Hyperpolarizability (γ)1.13 x 10⁻³⁴ esu2.15 x 10⁻³⁴ esu
Third-Order Susceptibility (χ(3))1.16 x 10⁻¹³ esu2.21 x 10⁻¹³ esu

Investigation of Two-Photon Absorption Cross-Sections and Solvatochromism

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. chemrxiv.org The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.gov Molecules with large TPA cross-sections are of great interest for applications such as three-dimensional microfabrication, optical data storage, and photodynamic therapy, as the near-infrared light used for TPA can penetrate deeper into materials and biological tissues. lasphys.com

The photophysical properties of molecules, including their TPA response, can be influenced by the surrounding environment, a phenomenon known as solvatochromism. researchgate.net This refers to the change in the position and intensity of absorption or emission spectra when the polarity of the solvent is altered. Studies on related chromophores have shown that changing the solvent can lead to shifts in the TPA spectrum and changes in the TPA cross-section values. researchgate.net This solvent-dependent behavior arises from the differential stabilization of the ground and excited states of the molecule by the solvent's electric field. Understanding the solvatochromic behavior of tetrahydroquinoline derivatives is essential for optimizing their performance in applications where they are used in solution.

Table 2: Example TPA Cross-Sections for Photosensitizing Dyes This table provides context on typical TPA cross-section values for well-known photosensitizers. nih.gov

CompoundTPA Cross-Section (σ₂) in GM
Photofrin3.1 ± 0.1
AlPcS₂ₐdj8.2 ± 0.2
ZnPcS₄28.6 ± 0.72

Structure Activity Relationship Sar Studies of 5 Ethyl 1,2,3,4 Tetrahydroquinolin 2 One and Its Analogues

Influence of Substituent Variation on Tetrahydroquinolin-2-one Bioactivity

The biological activity of tetrahydroquinolin-2-one derivatives can be significantly altered by the nature and placement of various substituents on the core structure.

The position of substituents on the tetrahydroquinoline ring plays a pivotal role in determining the pharmacological response. For instance, in a series of tetrahydroquinoline derivatives synthesized as potential mTOR inhibitors, selective nitration at the seventh position was a key step in creating therapeutically active compounds. mdpi.com This highlights that specific positions on the scaffold are more amenable to substitutions that lead to desired biological interactions. Research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis also demonstrated the importance of substituent positioning. While large substituents at the 5-position were well-tolerated, an N-methylpiperazine group was preferred at the 8-substituent position for improved potency. nih.gov

The length and branching of alkyl chains attached to the tetrahydroquinoline scaffold can significantly influence the molecule's lipophilicity and, consequently, its biological activity. An increase in alkyl chain length generally leads to higher lipophilicity, which can affect properties like membrane permeability and binding affinity to target proteins. patsnap.com While direct SAR studies on the ethyl group of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one are not extensively detailed in the provided results, the general principles of SAR suggest that variations in this alkyl group would modulate the compound's activity. For example, studies on other heterocyclic compounds have shown that even minor changes in alkyl chain length can lead to significant differences in bond dissociation and molecular rearrangements, thereby altering biological activity. researchgate.net

The introduction of specific functional groups onto the tetrahydroquinolin-2-one backbone is a key strategy for modulating its biological potential. The electronic properties and hydrogen-bonding capabilities of these groups can drastically alter the interaction of the molecule with its biological target.

For example, the introduction of halogen atoms, such as chlorine or iodine, can enhance potency. In a series of glycine (B1666218) antagonists, a chlorine at position 7 resulted in a 70-fold increase in potency, while an additional iodine at position 5 led to a 1000-fold increase compared to the parent compound. drugdesign.org This is often attributed to favorable electronic effects and improved interactions with the receptor site. drugdesign.org

Similarly, other functional groups contribute to the pharmacological profile. The presence of a carbonyl group, for instance, may facilitate hydrogen bonding with a receptor site. drugdesign.org The diverse biological activities of tetrahydroquinoline derivatives, including anticancer, anti-inflammatory, and antioxidant effects, are often dependent on the type and position of these substituted functional groups. proquest.com

Pharmacophore Elucidation and Design Principles for Tetrahydroquinolin-2-one-Based Compounds

The tetrahydroquinoline scaffold is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.gov Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For tetrahydroquinoline-based compounds, the pharmacophore often includes the core heterocyclic ring system, which serves as a rigid scaffold to orient various substituents for optimal interaction with a biological target. nih.govnih.gov

The design of novel therapeutic agents often involves incorporating functional groups that improve solubility, membrane permeability, and target interactions. For example, the morpholine (B109124) moiety has been successfully used in the design of tetrahydroquinoline derivatives as potential mTOR inhibitors due to its ability to enhance these properties. mdpi.com

Development of Novel Hybrid Molecules Incorporating the Tetrahydroquinolin-2-one Scaffold

A modern approach in drug design is the creation of hybrid molecules, where two or more pharmacologically active fragments are combined into a single molecule. This strategy aims to create compounds with improved or synergistic biological activities.

Researchers have synthesized hybrid molecules that combine the 1,2,3,4-tetrahydroquinoline (B108954) scaffold with ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.comresearchgate.net The goal of creating such hybrids is to potentially combine the biological properties of both constituent fragments into a new chemical entity. mdpi.comresearchgate.net

In one study, the hybrid molecule 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one was synthesized and evaluated for its in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. mdpi.com The biological activities of this hybrid were compared to similar hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline (B50084) and piperidine. mdpi.com Such studies investigate the effect of varying one pharmacophore (the heterocyclic amine) while keeping the other (ibuprofen residue) constant. mdpi.com

Tetrahydroquinoline-Thiazolidinedione Derivatives

The combination of the tetrahydroquinoline moiety with a thiazolidinedione (TZD) ring has been explored for the development of novel therapeutic agents, particularly in the context of metabolic disorders. Thiazolidinediones are a class of drugs known for their insulin-sensitizing effects, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.gov

In a study focused on a novel quinoline-thiazolidinedione hybrid, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione (compound 7), was synthesized and evaluated as a potential PPARγ modulator. nih.govnih.gov This compound demonstrated a significant antidiabetic effect, reducing blood glucose levels by 22.33% after 15 days of treatment in an animal model. nih.gov Notably, it elevated PPARγ expression to 75% of the level induced by the standard drug, Pioglitazone. nih.gov

From a safety perspective, this hybrid showed a more favorable profile compared to Pioglitazone, with significantly lower levels of liver enzymes, alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.gov Computational metabolic studies also predicted a reduced risk of toxic metabolite formation. nih.gov The unique binding mode of this compound within the PPARγ ligand-binding domain, interacting with key amino acids, is believed to contribute to its selective modulation and improved safety profile. nih.gov

SAR studies on TZD derivatives have generally identified five key moieties that influence their activity: an acidic TZD head group, a lipophilic tail, a central phenyl ring, and two aliphatic linkers. nih.gov The specific arrangement and chemical nature of these components are critical for potent agonist activity towards PPARγ. nih.gov While the aforementioned study focused on a quinoline (B57606) rather than a tetrahydroquinoline hybrid, the findings provide valuable insights into how the quinoline scaffold can be effectively integrated with the TZD pharmacophore to create potent and safer antidiabetic agents.

Pyrazole (B372694) Derivatives Containing Tetrahydroquinoline

The incorporation of a pyrazole ring into the tetrahydroquinoline framework has yielded compounds with significant biological activities, particularly in the realms of anticancer and fungicidal agents. Pyrazole derivatives are recognized as important pharmacophores in drug discovery. semanticscholar.org

A series of novel tetrahydroquinoline derivatives bearing a pyrazole and hydrazide moiety were synthesized and evaluated for their anticancer activity. Several of these compounds displayed promising activity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range. nih.gov The most active compound in one study, which was substituted with a 4-bromophenyl group at the pyrazole ring, showed IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM against A549, HeLa, and MCF-7 cell lines, respectively. nih.gov

In another study, pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline were synthesized and their fungicidal activities were evaluated. mdpi.com Several of these compounds exhibited good fungicidal activities, with some showing excellent activity against Gaeumannomyces graminis var. tritici. mdpi.com The substituents on the pyrazole and tetrahydroquinoline rings were found to play a crucial role in determining the fungicidal potency. mdpi.com For example, compounds with simple structures, such as 10d and 10e in the study, demonstrated activities comparable to the commercial fungicide pyraclostrobin. mdpi.com

The docking analysis of some of these pyrazole-tetrahydroquinoline hybrids has provided insights into their mechanism of action. For instance, the NH group in the tetrahydroquinoline ring has been shown to form a hydrogen bond with specific amino acid residues in the target protein, such as ASN818. nih.gov

The following table summarizes the anticancer activity of selected pyrazole derivatives containing a tetrahydroquinoline moiety:

CompoundSubstitution on Pyrazole RingTarget Cell LineIC50 (µM)
75 bis-pyrazoleSMMC77210.76
75 bis-pyrazoleSGC79012.01
75 bis-pyrazoleHCT116-
Compound with 4-bromophenyl 4-bromophenylA5498.0
Compound with 4-bromophenyl 4-bromophenylHeLa9.8
Compound with 4-bromophenyl 4-bromophenylMCF-75.8

Data sourced from multiple studies. nih.govsemanticscholar.org

Investigation of Biological Activities and Molecular Interactions of 5 Ethyl 1,2,3,4 Tetrahydroquinolin 2 One Derivatives in Vitro Studies

Modulation of Enzyme and Receptor Activities

The therapeutic potential of tetrahydroquinoline derivatives is often rooted in their ability to selectively interact with and modulate the activity of specific biological macromolecules.

Mechanism of Action through Enzyme Inhibition

Tetrahydroquinoline derivatives have been identified as inhibitors of several critical enzymes implicated in disease pathogenesis.

DNA GyraseB: Quinolone-based compounds are well-known for their antibacterial effects, which are achieved by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication. The mechanism of inhibition involves the drug binding to both the DNA and the gyrase enzyme, stabilizing the DNA-gyrase complex in a state where the DNA is cleaved. nih.gov This action prevents the subsequent re-ligation of the DNA strands, leading to lethal double-stranded breaks and acting as both a catalytic inhibitor and a gyrase poison. nih.gov Studies on quinolone derivatives against Staphylococcus aureus DNA gyrase have shown a close correlation between their 50% inhibitory concentrations (IC50) and their antibacterial activity (MIC). plos.org Furthermore, certain organosilicon lipid-like derivatives of tetrahydroisoquinoline, a related scaffold, have also demonstrated DNA gyrase inhibitory action. nih.gov

Other Enzymes: The versatility of the tetrahydroquinoline scaffold extends to the inhibition of other enzyme classes. For instance, hybrid compounds incorporating tetrahydroquinoline and isoxazole (B147169) moieties have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. mdpi.com Kinetic studies revealed that these compounds can act via competitive or mixed-mode inhibition. mdpi.com Additionally, novel tetrahydroisoquinoline derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), both of which are key targets in cancer therapy. dntb.gov.ua Other research has pointed to morpholine-substituted tetrahydroquinoline derivatives as potential inhibitors of the mTOR enzyme, a central regulator of cell growth and proliferation. kribb.re.kr

Receptor Agonism/Antagonism

Derivatives of tetrahydroquinoline have been designed to interact with various receptors, functioning as either agonists that activate the receptor or antagonists that block its activity.

G Protein-Coupled Estrogen Receptor (GPER): The tetrahydroquinoline scaffold is a key pharmacophore for developing ligands that target GPER, a receptor implicated in various cancers. nih.govresearchgate.net Both agonist and antagonist ligands have been developed based on this structure. nih.gov For example, in silico and in vitro studies have shown that novel tetrahydroquinoline derivatives can bind to GPER, interacting with a key phenylalanine cluster (F206, F208, and F278), and exhibit growth inhibitory activity against renal, liver, and pancreatic cancer cell lines. nih.govnih.gov Other research has focused on developing tetrahydroquinoline derivatives for anti-glioblastoma therapy by targeting GPER. mdpi.com

B-cell lymphoma 2 (Bcl-2): The Bcl-2 family of proteins are critical regulators of apoptosis (programmed cell death). Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Several studies have demonstrated that tetrahydroquinoline derivatives can modulate this pathway. In lung cancer A549 cells, treatment with the derivative 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) led to a significant decrease in the expression of Bcl-2 protein while enhancing the expression of pro-apoptotic proteins like BAX. mdpi.com This shift in the BAX:Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis. mdpi.com Similarly, a pyrazolo quinoline (B57606) derivative was found to decrease anti-apoptotic Bcl-2 protein levels by 2.4 to 4.5-fold in MCF-7, HepG-2, and A549 cancer cell lines. nih.gov Tetrahydroquinoline scaffolds have also been used to design dual-targeting agents for both GPER and Bcl-2. mdpi.com

Retinoid X Receptors (RXR): RXRs are nuclear receptors that play a central role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors, including PPARs, liver X receptors (LXRs), and retinoic acid receptors (RARs). This "master receptor" role makes RXR a critical component in numerous signaling pathways controlling metabolism, cell differentiation, and inflammation. While direct studies on 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one derivatives binding to RXR are not prominent, the development of synthetic ligands (rexinoids) for RXR is a major area of therapeutic research. The ability of RXR to partner with PPARγ suggests a potential indirect mechanism of action for compounds that may affect either receptor.

5-HT2C Receptor: The serotonin (B10506) 2C receptor (5-HT2C) is a G protein-coupled receptor involved in regulating mood, appetite, and other central nervous system functions. Research has led to the identification of tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. Through structural optimization, an initial lead compound was refined to develop orally bioactive molecules with high in vitro potency and selectivity over the related 5-HT2B receptor.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that is a key regulator of lipid and glucose metabolism and has been implicated in inflammation and cancer. While not tetrahydroquinolines, a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives (structural isomers) have been successfully developed as selective PPARγ partial agonists. One such compound, 20g, exhibited potent partial agonist activity with an EC50 of 13 nM and was shown to bind to PPARγ in a manner similar to other known partial agonists. This suggests the tetrahydro-quinoline/isoquinoline scaffold is a viable starting point for designing PPARγ modulators.

Modulation of Signal Transduction Pathways

By interacting with upstream enzymes and receptors, tetrahydroquinoline derivatives can influence downstream signal transduction cascades that govern cellular processes.

NF-κB Inactivation: The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is linked to cancer and inflammatory diseases. nih.govmdpi.com Tetrahydroquinoline and tetrahydroisoquinoline derivatives have been shown to be effective inhibitors of this pathway. nih.gov For instance, certain derivatives can block the nuclear translocation of NF-κB in cancer cells, a key step in its activation, leading to cytotoxic effects. mdpi.com One study found that the compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) lowered the level of active NF-κB, which corresponded with a decrease in the transcription of proinflammatory genes. The mechanism of inhibition can involve preventing the degradation of the IκBα inhibitor protein, which normally sequesters NF-κB in the cytoplasm.

Rap1 Activation: The Ras-related protein 1 (Rap1) is a small GTPase involved in regulating cell adhesion, proliferation, and differentiation. Its activity is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), such as the Exchange protein directly activated by cAMP (Epac). A study identified a tetrahydroquinoline analog, CE3F4, as a pharmacological inhibitor of Epac1. This compound was shown to inhibit the activation of Rap1 in living cells that was induced by either an Epac-selective agonist or a β-adrenergic receptor agonist, demonstrating the ability of this scaffold to modulate the Epac-Rap1 signaling axis.

Cellular Bioactivity Profiling (In Vitro Assays, Excluding Clinical Data)

The biological effects of this compound derivatives have been extensively characterized using a variety of in vitro assays and cultured cell line models.

In Vitro Assays for Specific Biological Endpoints

A range of standardized laboratory tests have been employed to quantify the cellular effects of these compounds.

Antiproliferative and Cytotoxicity Assays: The most common evaluation involves assessing the ability of these compounds to inhibit cancer cell growth. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.govkribb.re.kr

Apoptosis and Cell Death Analysis: To determine if cell death occurs via apoptosis, researchers use techniques like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation. Annexin V staining is used to identify the externalization of phosphatidylserine, an early marker of apoptosis. The activation of key apoptotic proteins, such as caspases 3, 7, 8, and 9, is often measured using luminescence-based assays. mdpi.com

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint. mdpi.com

Cell Migration Assays: The anti-metastatic potential of compounds is evaluated using wound healing or transwell migration assays, which measure the ability of cells to move and invade.

Measurement of Reactive Oxygen Species (ROS): Some tetrahydroquinoline derivatives exert their effects by inducing oxidative stress. Intracellular ROS levels can be quantified using fluorescent probes to understand this mechanism.

Enzyme Activity Assays: Specific assays are used to measure the direct inhibitory effect of compounds on purified enzymes, such as DNA gyrase or cholinesterases. plos.orgmdpi.com

Studies in Cultured Cell Lines

The anticancer activities of tetrahydroquinoline derivatives have been demonstrated across a diverse panel of human cancer cell lines.

Colon Cancer: Derivatives have shown potent cytotoxicity against colon cancer cell lines such as HCT-116 and HCT 15. For example, compound 20d, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited significant antiproliferative activity, suppressed colony formation, and inhibited migration of HCT-116 cells. This compound was found to induce autophagy-related cell death by interfering with the PI3K/AKT/mTOR signaling pathway.

Breast Cancer: The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines are common models. Morpholine-substituted tetrahydroquinoline derivatives have shown high efficacy, with compound 10h being particularly effective against MCF-7 cells (IC50 = 0.087 µM). kribb.re.kr Other derivatives that target GPER have shown to decrease cell proliferation in both MCF-7 and MDA-MB-231 lines. The compounds JS-56 and JS-92 were shown to induce apoptosis in MCF-7 cells, an effect linked to their inhibition of the SERCA pump and subsequent increase in intracellular calcium.

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines like A549, tetrahydroquinoline derivatives have demonstrated significant antiproliferative effects. mdpi.com Compound 4a induced cell cycle arrest and apoptosis in A549 cells. mdpi.com Another derivative, 10e, showed exceptional cytotoxicity against A549 cells with an IC50 value of 0.033 µM. kribb.re.kr

Glioblastoma: Glioblastoma is an aggressive brain tumor. Novel tetrahydroquinoline derivatives have shown potent anti-glioblastoma effects. mdpi.com The 4-trifluoromethyl substituted derivative (4ag) exhibited IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively, and was shown to trigger apoptosis through ROS production and caspase activation.

Other Cancers: The broad-spectrum activity of these compounds has been tested in other cell lines, including liver cancer (Hep G2), pancreatic cancer (MIA Paca-2), and renal cancer (RCC4-VA), with various derivatives showing growth inhibitory activity at micromolar concentrations. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of Tetrahydroquinoline Derivatives in Various Cancer Cell Lines

Compound ID Cell Line Cancer Type IC50 (µM) Reference
4a A549 Lung ~13 mdpi.com
4a HCT-116 Colon ~13 mdpi.com
10e A549 Lung 0.033 kribb.re.kr
10h MCF-7 Breast 0.087 kribb.re.kr
4ag SNB19 Glioblastoma 38.3
4ag LN229 Glioblastoma 40.6
Compound 2 MCF-7 Breast 50
Compound 2 MDA-MB-231 Breast 25
L-06/L-37 LN18 Glioblastoma 39-67 mdpi.com
L-06/L-37 U373 Glioblastoma 39-67 mdpi.com
Pyrazolo quinoline (15) MCF-7 Breast 15.16 nih.gov
Pyrazolo quinoline (15) HepG2 Liver 18.74 nih.gov
Pyrazolo quinoline (15) A549 Lung 18.68 nih.gov

Table 2: Summary of Molecular Targets and Cellular Effects of Tetrahydroquinoline Derivatives

Target/Pathway Observed Effect Example Compound(s) Cell Models Reference
DNA Gyrase Enzyme Inhibition Quinolone derivatives Bacteria (S. aureus) plos.org
GPER Receptor Binding, Antiproliferation Tetrahydroquinoline derivatives Renal, Liver, Pancreatic Cancer Cells nih.govnih.gov
Bcl-2 Decreased Protein Expression Compound 4a, Pyrazolo quinoline (15) A549, MCF-7, HepG2 mdpi.comnih.gov
5-HT2C Receptor Receptor Agonism Tricyclic tetrahydroquinoline amines N/A (In vitro binding/activity assays)
PPARγ Partial Receptor Agonism Tetrahydroisoquinoline 20g N/A (In vitro transactivation assay)
NF-κB Pathway Inhibition of Nuclear Translocation HSR1304, HTHQ MDA-MB-231 mdpi.com
Epac-Rap1 Pathway Inhibition of Rap1 Activation CE3F4 Cultured cells
Apoptosis Induction, Caspase Activation 4ag, JS-56, JS-92 SNB19, LN229, MCF-7
Cell Cycle G2/M Arrest Compound 4a A549 mdpi.com
PI3K/AKT/mTOR Pathway Inhibition, Autophagy Compound 20d HCT-116

Investigation of Antimicrobial and Antifungal Activities (In Vitro)

Comprehensive searches of available scientific literature and research databases did not yield specific studies on the in vitro antimicrobial or antifungal activities of the compound this compound or its direct derivatives. While the broader class of tetrahydroquinoline compounds has been a subject of interest in medicinal chemistry for their potential biological activities, research focusing on the specific antimicrobial and antifungal properties of the this compound scaffold appears to be limited or not publicly available.

Numerous studies have investigated other substituted tetrahydroquinoline derivatives for their effects on various bacterial and fungal strains. For instance, research has been conducted on the antifungal properties of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives, chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, and pyrazole (B372694) derivatives with a 1,2,3,4-tetrahydroquinoline scaffold. nih.govnih.gov These studies have explored the structure-activity relationships of different substituents on the tetrahydroquinoline ring system.

However, without specific experimental data for this compound, it is not possible to provide detailed research findings, data tables of minimum inhibitory concentrations (MICs), or a discussion of its specific molecular interactions related to antimicrobial and antifungal activity. Such information would require dedicated in vitro screening of this particular compound against a panel of relevant bacterial and fungal pathogens.

Therefore, the investigation into the antimicrobial and antifungal activities of this compound represents a potential area for future research within the field of medicinal chemistry.

Future Research Directions and Translational Perspectives for 5 Ethyl 1,2,3,4 Tetrahydroquinolin 2 One Research

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of efficient and sustainable synthetic routes is fundamental to advancing the study of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one. Future research should focus on novel synthetic strategies that improve yield, reduce environmental impact, and allow for diverse functionalization.

Current synthetic strategies for related dihydroquinolin-2(1H)-ones often involve catalytic annulation of α,β-unsaturated N-arylamides, which can proceed through electrophilic, radical-initiated, or photochemical cyclization reactions. mdpi.com Many domino reactions, which combine multiple transformations into a single operation without isolating intermediates, have proven valuable for generating tetrahydroquinoline cores with diverse substitution patterns. nih.gov These methods are advantageous due to their high atom economy and reduced waste, aligning with the principles of green chemistry. nih.gov

Future efforts could adapt these existing domino strategies, such as reduction-reductive amination sequences or metal-mediated heterocyclization, to specifically target the synthesis of this compound. nih.gov A significant area for innovation lies in the adoption of green chemistry principles. This includes the use of recyclable catalysts, microwave-assisted synthesis to reduce reaction times, and solvent-free reaction conditions to minimize waste. mdpi.com For instance, one-pot cascade biomimetic reduction has been used to create chiral tetrahydroquinolines, a method that increases synthetic efficiency by avoiding the separation of intermediates. dicp.ac.cn Investigating such one-pot multi-step reactions could provide a more direct and sustainable route to the target compound and its analogues. dicp.ac.cn

Synthetic ApproachKey FeaturesPotential Application for this compound
Domino Reactions Multi-step sequences in a single operation, high atom economy, reduced waste. nih.govDevelopment of a one-pot synthesis from simple starting materials.
Catalytic Annulation Utilizes various catalysts (e.g., Cu, Fe) for cyclization. mdpi.comEfficient formation of the core tetrahydroquinolin-2-one ring structure.
Green Catalytic Methods Employs recyclable catalysts, acceptorless coupling, and one-pot reactions. mdpi.comEnvironmentally friendly synthesis pathways with reduced hazardous waste.
Microwave-Assisted Synthesis Uses microwave irradiation as an energy source to accelerate reactions. mdpi.comSignificant reduction in reaction time from hours or days to minutes.

Advanced Computational Modeling and Drug Discovery Paradigms

Computational tools are indispensable in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the design of new compounds. For this compound, advanced computational modeling can accelerate its development as a potential therapeutic agent.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed. mdpi.com These models have been successfully used to study other tetrahydroquinoline derivatives, yielding statistically significant and predictive models for their biological activity, such as inhibiting lysine-specific demethylase 1 (LSD1). mdpi.com By establishing a 3D-QSAR model for a series of this compound analogues, researchers can identify key structural features that influence their activity.

Molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the binding modes and stability of ligands within the active sites of target proteins. mdpi.commdpi.com For example, docking studies have helped identify key interactions between 3,4-dihydroquinolin-2(1H)-one analogues and the VEGFR2 active site, involving hydrogen bonds and hydrophobic interactions with critical amino acid residues. nih.gov Similar simulations for this compound could predict its binding affinity for various biological targets, helping to prioritize experimental testing. mdpi.comnih.gov Furthermore, ADME (absorption, distribution, metabolism, and excretion) predictions can provide early insights into the drug-likeness and pharmacokinetic profile of novel derivatives. mdpi.com

Expanding the Scope of Biological Targets and Mechanistic Studies

The tetrahydroquinoline and tetrahydroquinolin-2-one scaffolds are present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. proquest.comnih.govmdpi.com A key future direction is to systematically screen this compound against a broad panel of biological targets to uncover its full therapeutic potential.

Derivatives of the parent structure have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cell lines. nih.gov For instance, certain tetrahydroquinolinone derivatives exhibit antiproliferative effects on lung and colon cancer cells. nih.govnih.gov Mechanistic studies on related compounds have revealed that their anticancer effects can be mediated through the induction of oxidative stress and the modulation of signaling pathways like PI3K/AKT/mTOR. nih.gov Future research should investigate whether this compound can replicate these effects and explore its activity against other cancer types.

Beyond cancer, the tetrahydroquinoline core is a component of drugs for various conditions. nih.gov Therefore, screening this compound against targets relevant to neurodegenerative diseases, cardiovascular disorders, and infectious diseases is warranted. Mechanistic studies will be vital to understand how the 5-ethyl group influences target binding and biological activity compared to other substituted tetrahydroquinolinones.

Rational Design of Novel Tetrahydroquinolin-2-one Analogues with Tuned Biological Properties

Building on computational predictions and initial biological screening, the rational design of novel analogues of this compound can lead to compounds with optimized potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are central to this effort.

SAR studies on related quinazoline (B50416) derivatives have shown that small structural modifications can significantly impact biological activity. mdpi.com For example, the introduction of specific substituents at various positions on the quinazoline ring has been shown to enhance inhibitory activity against targets like the epidermal growth factor receptor (EGFR). mdpi.com Similarly, for this compound, systematic modifications can be explored. This could involve altering the ethyl group at the 5-position, introducing substituents on the aromatic ring, or functionalizing the nitrogen atom.

The goal is to tune the biological properties of the molecule. For instance, if initial studies reveal anticancer activity, analogues can be designed to enhance potency against specific cancer cell lines while minimizing toxicity to normal cells. mdpi.com This process of iterative design, synthesis, and biological evaluation, guided by computational modeling, is a powerful paradigm for developing lead compounds into clinical candidates. mdpi.comnih.gov

Design StrategyObjectiveExample from Related Compounds
3D-QSAR Guided Design Enhance biological activity by identifying favorable structural modifications. mdpi.comIntroduction of small hydrophobic and hydrogen-bonding donor groups based on CoMFA/CoMSIA contour maps. mdpi.com
Structure-Activity Relationship (SAR) Systematically explore the impact of substituents on potency and selectivity. mdpi.comModifying the aniline (B41778) ring in quinazoline-based EGFR inhibitors to improve antiproliferative activity. mdpi.com
Bioisosterism Replace functional groups with others that have similar physical or chemical properties to improve pharmacokinetics.A structure-based bioisosterism approach was used to synthesize novel anti-HIV derivatives. rsc.org

Potential as Chemical Probes in Biological Systems

Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable chemical probes for studying biological systems. Chemical probes are small molecules used to perturb and study the function of a specific protein or pathway in a cellular or in vivo context.

To serve as a chemical probe, a compound must exhibit high potency and selectivity for its intended biological target. The rational design process described in the previous section is crucial for developing such molecules. Once a potent and selective analogue is identified, it can be functionalized with reporter tags, such as fluorescent dyes or biotin, without compromising its biological activity.

These tagged probes would enable a variety of applications in chemical biology. For example, a fluorescently labeled version of a this compound analogue could be used in cellular imaging studies to visualize the subcellular localization of its target protein. An analogue attached to a solid support could be used in affinity chromatography experiments to isolate and identify its binding partners from cell lysates, thereby validating its target and discovering new protein-protein interactions. The development of such tools would not only advance our understanding of specific biological pathways but also aid in the broader drug discovery process for this class of compounds.

Conclusion

Summary of Key Research Advancements in Tetrahydroquinolin-2-one Chemistry and Biology

The 1,2,3,4-tetrahydroquinolin-2-one scaffold, a partially saturated heterocyclic system, is a core structural motif in a multitude of biologically active compounds. researchgate.net Research over the past few decades has established this chemical entity as a "privileged structure" in medicinal chemistry, leading to significant advancements in both its synthesis and biological applications. nih.govtandfonline.com

Chemically, the synthesis of the tetrahydroquinolin-2-one core and its derivatives has evolved substantially. Methodologies have advanced to include domino, tandem, or cascade reactions, which offer high efficiency, atom economy, and the ability to construct complex molecules from simple precursors in a single operation. nih.gov Catalytic approaches, including the use of copper and silver catalysts, have been developed for the annulation of α,β-unsaturated N-arylamides to form dihydroquinolin-2(1H)-ones, which are direct precursors to the tetrahydroquinolin-2-one structure. mdpi.com These methods often proceed through radical-initiated cyclizations, allowing for the introduction of diverse substituents, such as trifluoromethyl groups, onto the heterocyclic ring. mdpi.com Furthermore, strategies involving reduction-reductive amination, metal-mediated heterocyclization, and intramolecular cyclizations have expanded the synthetic toolbox available to chemists for accessing this versatile scaffold. nih.gov

From a biological perspective, the tetrahydroquinolin-2-one framework is associated with a broad and impressive spectrum of pharmacological activities. Its derivatives have been extensively investigated and have shown significant potential in various therapeutic areas. nih.govproquest.com One of the most prominent areas of research is oncology, where tetrahydroquinolinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including lung and colon cancer. nih.govresearchgate.net The mechanism of action often involves the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways, as well as cell cycle arrest. nih.gov

Beyond cancer, these compounds have been explored for a wide range of other biological effects. nih.gov The diversity of activities highlights the scaffold's ability to interact with multiple biological targets.

Table 1: Investigated Biological Activities of Tetrahydroquinoline Derivatives

Biological Activity Research Focus Reference
Anticancer Induction of apoptosis in lung and colon cancer cells. nih.gov Inhibition of NF-κB transcriptional activity. nih.gov nih.govnih.gov
Anti-inflammatory Evaluation in in-vitro and in-vivo models. nih.gov
Antioxidant Scavenging of free radicals like DPPH and nitric oxide. nih.gov
Antimicrobial Activity against various bacterial and fungal strains. nih.gov
Antiviral Potential applications against viruses, including HIV. nih.gov nih.govnih.gov

| Enzyme Inhibition | Inhibition of enzymes such as α-amylase. | nih.gov |

These advancements underscore the chemical tractability and biological significance of the tetrahydroquinolin-2-one core, cementing its importance in the ongoing quest for novel therapeutic agents. researchgate.netnih.gov

Outlook for 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one in Academic Chemical and Biological Sciences

While the broader class of tetrahydroquinolin-2-ones has been the subject of extensive research, the specific derivative, this compound, remains a largely unexplored entity in the scientific literature. Its potential, therefore, must be inferred from the established structure-activity relationships of its chemical relatives. The introduction of an ethyl group at the 5-position of the aromatic ring is a critical modification that could significantly influence its physicochemical properties and biological activity.

In academic chemical synthesis, the development of regioselective methods to introduce the ethyl group at the C5 position would be a primary focus. This could involve multi-step syntheses starting from appropriately substituted anilines or developing novel catalytic C-H activation/functionalization strategies on the pre-formed tetrahydroquinolin-2-one scaffold. Success in this area would not only provide access to the target molecule but also pave the way for a library of 5-substituted analogs for biological screening.

In the biological sciences, the outlook for this compound is promising, meriting systematic investigation. Based on the known anticancer properties of the parent scaffold, this compound should be prioritized for screening against a panel of human cancer cell lines. nih.govnih.gov The ethyl group, being a lipophilic substituent, may enhance membrane permeability and interaction with hydrophobic pockets in target proteins, potentially modulating potency and selectivity. It would be crucial to investigate its effects on cell proliferation, apoptosis, and key signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, which are often dysregulated in cancer. researchgate.netnih.gov

Furthermore, exploring its potential in other therapeutic areas where tetrahydroquinolines have shown promise, such as inflammation, infectious diseases, and neurodegenerative disorders, is a logical next step. nih.gov Computational studies, including molecular docking and dynamics simulations, could precede experimental work to predict potential biological targets and guide the design of focused biological assays. The academic exploration of this compound represents an opportunity to expand the chemical space and biological understanding of this important class of heterocyclic compounds.

Q & A

Q. What are the optimized synthetic routes for 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one and its derivatives?

  • Methodological Answer : A common approach involves catalytic hydrogenation of nitro intermediates. For example, 6-nitro derivatives are reduced using Pd/C under H₂ in ethanol, followed by purification via flash chromatography (e.g., Biotage systems) to achieve yields >70% . Alternative methods include LiAlH₄-mediated reductions in THF, though this requires careful control of reaction time and temperature to avoid over-reduction . For fluorinated analogs, selective fluorination is achieved using KF or HF-pyridine under inert atmospheres .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR, ESI-MS, and HPLC. Key NMR signals for the tetrahydroquinolin-2-one scaffold include δ ~2.5–3.5 ppm (methylene protons adjacent to the carbonyl) and δ ~6.5–7.5 ppm (aromatic protons). ESI-MS typically shows [M+H]⁺ peaks with mass accuracy <5 ppm. HPLC purity ≥95% is recommended for biological assays, using C18 columns and gradient elution (e.g., MeCN/H₂O with 0.1% TFA) .

Advanced Research Questions

Q. How can conflicting crystallographic data for tetrahydroquinolinone derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths or ring puckering (e.g., deviations from Cremer-Pople parameters ) may arise from dynamic disorder or solvent effects. Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals. Validate against high-resolution data (e.g., <1.0 Å) and compare with DFT-optimized geometries (e.g., B3LYP/6-31G* level). For dihydrate forms, ensure hydrogen-bonding networks are accurately modeled using Olex2 or Mercury .

Q. What strategies address low yields in diastereoselective alkylation of the tetrahydroquinolinone core?

  • Methodological Answer : Steric hindrance at the 1-position often reduces diastereoselectivity. Optimize by:
  • Using bulky electrophiles (e.g., tert-butyl bromoacetate) to favor axial attack.
  • Employing chiral auxiliaries like Evans’ oxazolidinones or catalytic asymmetric phase-transfer conditions (e.g., Maruoka catalysts).
  • Monitoring reaction progress via in-situ IR to quench before epimerization .

Q. How are spectral inconsistencies between synthetic intermediates resolved?

  • Methodological Answer : For unexpected ¹H NMR splitting (e.g., NH coupling in 6-amine derivatives):
  • Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., hindered rotation).
  • Use 2D techniques (COSY, NOESY) to confirm regiochemistry.
  • Cross-validate with X-ray structures of crystalline intermediates (e.g., dihydrochloride salts ).

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge for substituent effects on ring puckering?

  • Methodological Answer : Discrepancies often arise from solvent or crystal-packing forces unaccounted for in gas-phase DFT. Address by:
  • Performing QM/MM simulations incorporating implicit solvent models (e.g., SMD).
  • Comparing multiple crystal forms (polymorphs) to isolate intrinsic conformational preferences .

Q. How to reconcile conflicting biological activity data across analogs with minor substituent changes?

  • Methodological Answer : Systematically evaluate:
  • Lipophilicity (clogP) and pKa shifts using HPLC-based methods (e.g., ChromLogD).
  • Target engagement via SPR or thermal shift assays to confirm direct binding vs. off-target effects.
  • Metabolic stability differences using liver microsomes, particularly for ethyl vs. methyl substituents .

Experimental Design Considerations

Q. What controls are critical in assessing the compound’s stability under biological assay conditions?

  • Methodological Answer : Include:
  • Time-course HPLC analysis in assay buffers (e.g., PBS, DMEM) at 37°C.
  • Redox stability tests with glutathione or ascorbate.
  • Serum protein binding assessments using ultrafiltration .

Q. How to design structure-activity relationship (SAR) studies for optimizing CNS penetration?

  • Methodological Answer : Prioritize analogs with:
  • Molecular weight <450 Da and AlogP 2–5.
  • Polar surface area <90 Ų (calculated via MOE).
  • In vitro BBB permeability models (e.g., PAMPA-BBB or MDCK-MDR1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.